Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate
Description
Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with amino, methyl, and methyl ester groups. Indazoles are bicyclic aromatic systems with two adjacent nitrogen atoms in a six-membered ring fused to a five-membered ring, distinguishing them from indoles (which have a single nitrogen atom). The amino group at position 4, methyl groups at positions 2 and 3, and the methyl ester at position 5 contribute to its unique electronic and steric properties.
Properties
Molecular Formula |
C11H13N3O2 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 4-amino-2,3-dimethylindazole-5-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-6-9-8(13-14(6)2)5-4-7(10(9)12)11(15)16-3/h4-5H,12H2,1-3H3 |
InChI Key |
MQOJXYVLXIAYLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C=CC(=C2N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate with indole and thiazole derivatives described in recent literature. Key differences in structure, synthesis, and properties are highlighted.
Structural Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Indazole | 4-amino, 2,3-dimethyl, 5-methyl ester | ~235.3 (estimated) | Amino, ester, methyl |
| 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a) | Indole | 3-(thiazol-5-ylidene), 2-carboxylic acid | ~303.3 | Carboxylic acid, thiazole |
| 3-Formyl-1H-indole-2-carboxylate derivatives | Indole | 3-formyl, 2-carboxylate | ~205–250 | Aldehyde, ester/carboxylic acid |
Key Observations :
Substituent Effects: The methyl ester in the target compound enhances lipophilicity and metabolic stability compared to carboxylic acid derivatives (e.g., compound 2a), which may have higher aqueous solubility but poorer membrane permeability . Stereoelectronic Properties: The amino group at position 4 in the indazole derivative may act as a hydrogen bond donor, while the thiazole moiety in compound 2a introduces π-conjugation and rigidity.
Key Observations :
- The target compound’s synthesis likely requires regioselective methylation and amination steps, which are more complex than the one-pot reflux methods used for indole-thiazole hybrids .
- Sodium acetate in acetic acid is a common catalyst for cyclocondensation reactions in indole derivatives, but indazole synthesis may demand specialized reagents or protecting groups.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Methyl 4-amino-2,3-dimethyl-2H-indazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-formylindole derivatives) with reagents like sodium acetate in acetic acid. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylate in acetic acid for 3–5 hours yields structurally analogous heterocycles . Optimization includes adjusting stoichiometry (1.1 equivalents of aldehyde derivatives), solvent purity, and temperature control to minimize side reactions. Post-synthesis purification often employs recrystallization from DMF/acetic acid mixtures .
| Key Reaction Parameters |
|---|
| Reflux time: 3–5 h |
| Solvent: Acetic acid |
| Stoichiometry: 1:1.1 ratio |
| Purification: DMF/AcOH |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and proton environments. For crystallographic validation, single-crystal X-ray diffraction using programs like SHELXL (for refinement) and ORTEP-III (for visualization) ensures precise structural determination . Structure validation tools (e.g., PLATON) should be applied to check for twinning or disorder, particularly in indazole derivatives .
Q. How can researchers address discrepancies between spectroscopic data and computational modeling results?
- Methodological Answer : Contradictions between experimental NMR shifts and density functional theory (DFT)-predicted values often arise from solvent effects or conformational flexibility. To resolve this, re-optimize computational models using explicit solvent parameters (e.g., IEFPCM for acetic acid) and compare multiple conformers. Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray data is essential .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic disorder in this compound derivatives?
- Methodological Answer : Disorder in the indazole ring or methyl groups can be addressed using SHELXL’s PART instruction to model split positions. Apply restraints (e.g., SIMU, DELU) to thermal parameters and validate with the ADDSYM algorithm in PLATON to detect missed symmetry . High-resolution data (<1.0 Å) improves model accuracy, but for lower-resolution datasets, iterative refinement with twin law detection (e.g., using TWINABS) is critical .
Q. How can synthetic routes be modified to enhance enantiomeric purity for pharmacological studies?
- Methodological Answer : Introduce chiral auxiliaries or catalysts during cyclization steps. For example, asymmetric organocatalysis using proline derivatives can bias the formation of specific stereoisomers. Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns. For scale-up, switch to continuous flow reactors to maintain stereochemical control .
Q. What mechanistic insights guide the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding modes to targets like kinase domains. Validate with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling. Compare with structurally related imidazole derivatives to identify pharmacophore elements .
| Key Interaction Parameters |
|---|
| Docking software: AutoDock Vina |
| Validation: SPR, ITC |
| Reference ligands: Imidazoles |
Q. How do researchers reconcile conflicting bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may stem from assay sensitivity (e.g., cell-free vs. cell-based systems). Standardize protocols using guidelines like the Minimum Information About a Bioactive Entity (MIABE). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. Western blot for cellular target modulation) .
Data Contradiction Analysis
Q. When crystallographic data suggests planar indazole rings, but DFT predicts non-planarity, how should this be interpreted?
- Methodological Answer : Crystallographic planarity may result from crystal packing forces, while DFT (gas-phase) models intrinsic conformation. Compare with solution-phase NMR NOE data to assess flexibility. If NOE correlations support non-planarity, the crystal structure likely reflects environmental constraints. Use QM/MM simulations to model solid-state effects .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions for hygroscopic intermediates.
- Characterization : Combine XRD with solid-state NMR for polymorph identification.
- Bioactivity : Use cheminformatics tools (e.g., SwissADME) to predict ADMET properties early in development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
